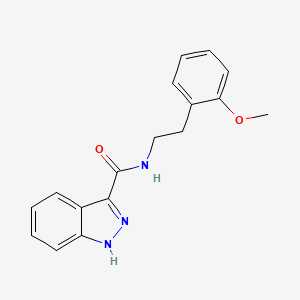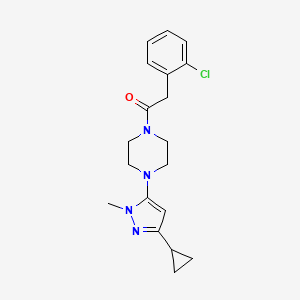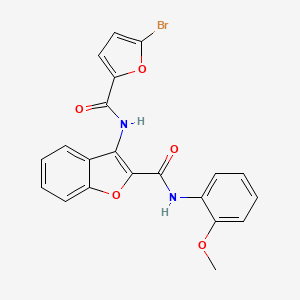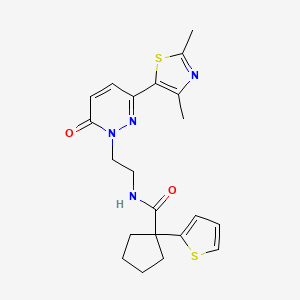
Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride, commonly known as MPEP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEP is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5) and has been studied extensively for its role in treating various neurological disorders. In
Wirkmechanismus
MPEP acts as a selective antagonist of Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride, which is a G protein-coupled receptor found in the central nervous system. When glutamate binds to this compound, it activates a signaling pathway that leads to the release of calcium ions and the activation of various intracellular enzymes. By blocking the activity of this compound, MPEP reduces the release of calcium ions and inhibits the activation of intracellular enzymes, thereby reducing the excitability of neurons.
Biochemical and Physiological Effects:
MPEP has been shown to have a range of biochemical and physiological effects, including reducing the release of glutamate, reducing the excitability of neurons, and alleviating the symptoms of various neurological disorders. The compound has also been shown to have anxiolytic and antidepressant effects, as well as reducing drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MPEP is its selectivity for Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride, which allows for targeted modulation of glutamate signaling in the brain. The compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for therapeutic applications. However, one of the limitations of MPEP is its poor solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on MPEP, including exploring its potential therapeutic applications in the treatment of various neurological disorders, investigating its mechanism of action in more detail, and developing more effective formulations of the compound. Additionally, further research is needed to better understand the long-term effects of MPEP on the brain and to identify any potential side effects or safety concerns associated with its use.
Synthesemethoden
The synthesis of MPEP involves the reaction of 1-(4-chlorobenzyl)-4-(2-pentanamidoethyl)piperazine with methyl chloroformate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
MPEP has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as anxiety, depression, and addiction. The compound acts as a selective antagonist of Methyl 4-(2-pentanamidoethyl)piperazine-1-carboxylate hydrochloride, which plays a crucial role in regulating the release of glutamate in the brain. By blocking the activity of this compound, MPEP has been shown to reduce the release of glutamate, thereby reducing the excitability of neurons and alleviating the symptoms of various neurological disorders.
Eigenschaften
IUPAC Name |
methyl 4-[2-(pentanoylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3.ClH/c1-3-4-5-12(17)14-6-7-15-8-10-16(11-9-15)13(18)19-2;/h3-11H2,1-2H3,(H,14,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZVHPALJLWHRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCN1CCN(CC1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Methoxy-4-methylpentan-2-ylidene)hydrazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B3009713.png)



![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)

![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-methoxybenzamide](/img/structure/B3009721.png)
![2-(benzylthio)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3009722.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3009726.png)


![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)
![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3009734.png)